molecular formula C13H21NO B11723679 rac-syn N,N-Diethyl Norephedrine CAS No. 37025-60-8

rac-syn N,N-Diethyl Norephedrine

Cat. No.: B11723679
CAS No.: 37025-60-8
M. Wt: 207.31 g/mol
InChI Key: JMFCQRKXGIHOAN-WCQYABFASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-syn N,N-Diethyl Norephedrine typically involves the reaction of norephedrine with diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . The melting point of the compound is reported to be between 229-232°C when dissolved in ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-syn N,N-Diethyl Norephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amine derivatives, and substituted analogs of this compound .

Mechanism of Action

rac-syn N,N-Diethyl Norephedrine exerts its effects by stimulating the sympathetic nervous system. It acts on alpha-adrenergic receptors, leading to vasoconstriction and bronchodilation. The compound also has inotropic effects on the heart, increasing cardiac output . The molecular targets and pathways involved include the activation of adrenergic receptors and subsequent signaling cascades that result in physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific diethylamine substitution, which enhances its bronchodilator and decongestant effects compared to its analogs. This structural modification also influences its pharmacokinetic properties, making it a valuable compound for therapeutic applications .

Properties

CAS No.

37025-60-8

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3/t11-,13+/m0/s1

InChI Key

JMFCQRKXGIHOAN-WCQYABFASA-N

Isomeric SMILES

CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O

Canonical SMILES

CCN(CC)C(C)C(C1=CC=CC=C1)O

Origin of Product

United States

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